2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-
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Overview
Description
4-(Iodomethyl)tetrahydro-2H-pyran-2-one is an organic compound with the molecular formula C6H9IO2. It is a derivative of tetrahydropyran, featuring an iodomethyl group attached to the fourth carbon of the tetrahydropyran ring.
Preparation Methods
4-(Iodomethyl)tetrahydro-2H-pyran-2-one can be synthesized through several methods. One common synthetic route involves the reaction of 4-(methanesulfonyloxymethyl)tetrahydropyran with sodium iodide in acetone. The reaction mixture is refluxed, and the product is isolated through extraction and purification processes . The detailed steps are as follows:
- A mixture of 4-(methanesulfonyloxymethyl)tetrahydropyran and sodium iodide in acetone is refluxed for several hours.
- The reaction mixture is cooled and filtered.
- The resulting solid is washed with acetone and dried.
- The product is extracted with diethyl ether and water, followed by washing with sodium thiosulfate solution to remove any remaining impurities.
- The final product is obtained by drying and removing the solvent .
Chemical Reactions Analysis
4-(Iodomethyl)tetrahydro-2H-pyran-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of hydroxymethyl derivatives.
Reduction Reactions: The compound can be reduced to form tetrahydropyran derivatives with different functional groups.
Oxidation Reactions: Oxidation of the compound can yield products with additional oxygen-containing functional groups.
Common reagents used in these reactions include sodium iodide, acetone, diethyl ether, and sodium thiosulfate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Iodomethyl)tetrahydro-2H-pyran-2-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with potential therapeutic effects.
Biological Studies: It is employed in studies involving enzyme inhibition and receptor binding due to its unique structural features
Mechanism of Action
The mechanism of action of 4-(Iodomethyl)tetrahydro-2H-pyran-2-one involves its interaction with specific molecular targets. The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, thereby exerting its effects .
Comparison with Similar Compounds
4-(Iodomethyl)tetrahydro-2H-pyran-2-one can be compared with other similar compounds, such as:
4-(Bromomethyl)tetrahydro-2H-pyran-2-one: Similar in structure but with a bromine atom instead of iodine.
4-(Chloromethyl)tetrahydro-2H-pyran-2-one: Contains a chlorine atom in place of iodine.
4-(Hydroxymethyl)tetrahydro-2H-pyran-2-one: Features a hydroxyl group instead of a halogen atom
The uniqueness of 4-(Iodomethyl)tetrahydro-2H-pyran-2-one lies in its reactivity and the specific types of reactions it can undergo due to the presence of the iodomethyl group.
Properties
CAS No. |
129352-62-1 |
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Molecular Formula |
C6H9IO2 |
Molecular Weight |
240.04 g/mol |
IUPAC Name |
4-(iodomethyl)oxan-2-one |
InChI |
InChI=1S/C6H9IO2/c7-4-5-1-2-9-6(8)3-5/h5H,1-4H2 |
InChI Key |
CNMFJHXOSFLPLM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)CC1CI |
Origin of Product |
United States |
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